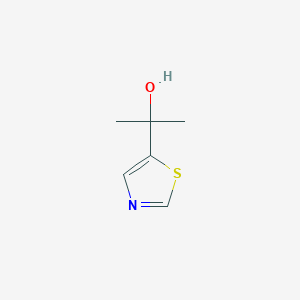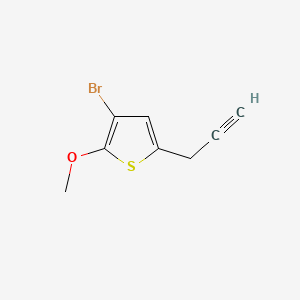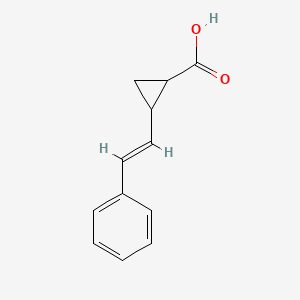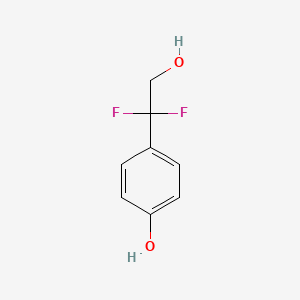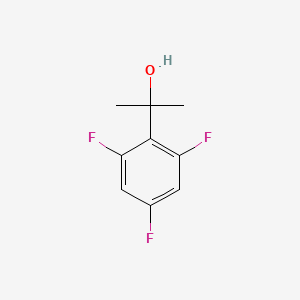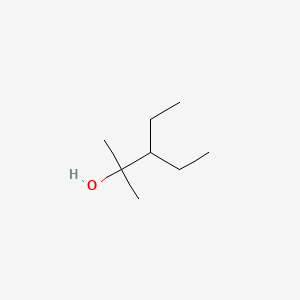![molecular formula C9H6F4O B13601436 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with an acetaldehyde functional group (-CHO). The molecular formula of this compound is C9H6F4O, and it has a molecular weight of 206.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 3-fluoro-4-(trifluoromethyl)benzene, followed by formylation to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Reduction: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The acetaldehyde group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the fluoro group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the fluoro group and acetaldehyde group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring
Uniqueness
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl and fluoro groups on the benzene ring, along with the acetaldehyde functional group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H6F4O |
|---|---|
Molekulargewicht |
206.14 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,4-5H,3H2 |
InChI-Schlüssel |
ONXNDPAFPBSAFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC=O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


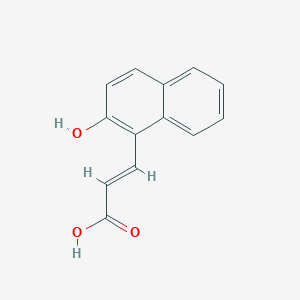
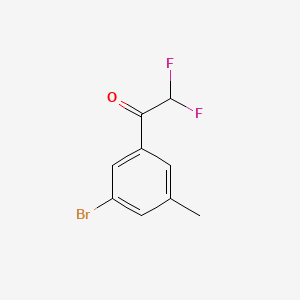

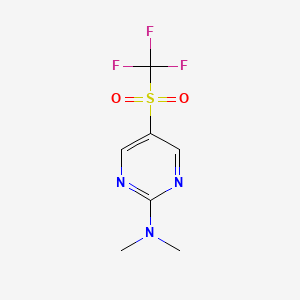
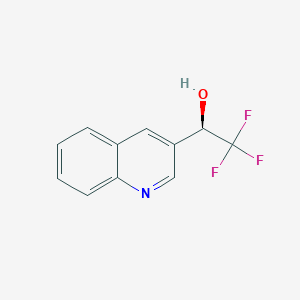
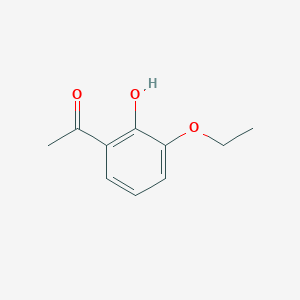
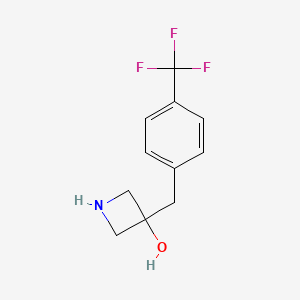
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
